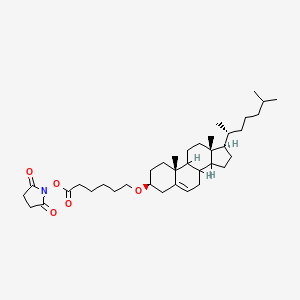
Cholesteryl ether ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholesteryl ether ester, also known as this compound, is a useful research compound. Its molecular formula is C37H59NO5 and its molecular weight is 597.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biomedical Research Applications
Cholesteryl ether esters serve as important tools in biomedical research, particularly as non-metabolizable tracers for studying lipid metabolism. Their stability and resistance to hydrolysis by mammalian enzymes make them ideal for tracking lipid uptake in various biological systems.
Tracers for Lipoprotein Studies
Radiolabeled cholesteryl ethers are extensively used as tracers in both in vitro and in vivo experiments. For instance, studies have demonstrated that cholesteryl oleoyl ether can be utilized to analyze the uptake and distribution of triglyceride-rich emulsions in animal models. This application is crucial for understanding the dynamics of lipoproteins and their role in metabolic processes .
Investigating Lipid Emulsions
Research has shown that cholesteryl ether esters can be incorporated into lipid emulsions, allowing scientists to study their behavior in biological systems. For example, a study investigated the stability of various radiolabeled cholesteryl ethers and found that certain ethers remained stable while others were hydrolyzed to free cholesterol. This distinction is vital for ensuring accurate experimental results when using these compounds as tracers .
Lipid Metabolism Studies
Cholesteryl ether esters play a significant role in understanding lipid metabolism, particularly in the context of high-density lipoprotein (HDL) function and cholesterol homeostasis.
Role in HDL Metabolism
Research indicates that cholesteryl ether esters can influence the uptake of HDL-associated cholesteryl esters by liver cells. The presence of bile salt-stimulated cholesterol esterase enhances the hepatic uptake of these compounds, suggesting that cholesteryl ethers may facilitate cholesterol transport within the body . This insight is essential for developing therapeutic strategies aimed at managing cholesterol levels and preventing cardiovascular diseases.
Drug Delivery Systems
The unique properties of cholesteryl ether esters also lend themselves to applications in drug delivery systems.
Formulation Development
Cholesteryl ether esters can be utilized to create lipid-based drug delivery formulations that enhance the bioavailability of poorly soluble drugs. Their ability to form stable emulsions makes them suitable candidates for encapsulating therapeutic agents, thereby improving drug solubility and absorption . Ongoing research focuses on optimizing these formulations for various therapeutic applications.
Targeted Delivery Mechanisms
Recent studies have explored the potential of cholesteryl ether esters in targeted drug delivery systems, particularly for cancer therapies. By modifying the structure of cholesteryl ethers, researchers aim to develop carriers that can selectively deliver drugs to tumor sites, minimizing systemic toxicity while maximizing therapeutic efficacy .
Case Studies and Research Findings
Several case studies highlight the practical applications of cholesteryl ether esters in scientific research:
属性
CAS 编号 |
103003-22-1 |
|---|---|
分子式 |
C37H59NO5 |
分子量 |
597.9 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 6-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexanoate |
InChI |
InChI=1S/C37H59NO5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-36(27,4)32(29)20-22-37(30,31)5)42-23-8-6-7-12-35(41)43-38-33(39)17-18-34(38)40/h13,25-26,28-32H,6-12,14-24H2,1-5H3/t26-,28+,29?,30-,31?,32?,36+,37-/m1/s1 |
InChI 键 |
SRUSSDSOIDVONS-GBIUIJDGSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCC(=O)ON5C(=O)CCC5=O)C)C |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCC(=O)ON5C(=O)CCC5=O)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCC(=O)ON5C(=O)CCC5=O)C)C |
同义词 |
cholesteryl 5-carboxypentyl ether N-hydroxysuccinimide ester cholesteryl ether este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















